Perfluoro-tert-butanol Demonstrates 11-Order-of-Magnitude Higher Acidity (pKa 5.4) Versus Non-Fluorinated tert-Butanol (pKa ~18)
Perfluoro-tert-butanol exhibits an experimentally determined pKa of 5.4 in water, a value comparable to carboxylic acids [1]. In stark contrast, its non-fluorinated structural analog, tert-butanol, has a pKa of approximately 18 [2]. This 11-order-of-magnitude difference in acidity fundamentally alters the compound's proton-donating capability and hydrogen-bonding behavior in solution.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.4 (in H2O) |
| Comparator Or Baseline | tert-Butanol: pKa ≈ 18 (in H2O) |
| Quantified Difference | ΔpKa ≈ 12.6 units (acid strength difference of ~4 × 10^12 fold) |
| Conditions | Aqueous solution, standard conditions |
Why This Matters
This acidity differential enables PFTB to function as a hydrogen-bond donor solvent where non-fluorinated alcohols are inert, directly impacting reaction pathways in acid-catalyzed processes and the solubility of basic substrates.
- [1] Wikipedia. Nonafluoro-tert-butyl alcohol. Accessed 2026. View Source
- [2] Numerade. Based on the pKas below, which alcohol is a stronger acid: tert-butanol or per-fluoro-tert-butanol? 2024. View Source
